Due to its distinct mass compared to the non-deuterated form, 2-Butanone-1,1,1,3,3-d5 serves as a valuable internal standard in mass spectrometry (MS) experiments. In MS, the sample is ionized, and the resulting fragments are separated and measured based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to the sample before analysis. It helps to:
The specific labelling of 2-Butanone-1,1,1,3,3-d5 minimizes potential interference from the analyte itself or other components in the sample matrix, ensuring reliable quantification.
2-Butanone-1,1,1,3,3-d5 is a deuterated form of 2-butanone, also known as methyl ethyl ketone. Its molecular formula is C4H8O, with the deuterium atoms replacing specific hydrogen atoms in the molecule. This compound is primarily used in research settings due to its unique isotopic labeling, which aids in various analytical and synthetic applications. The presence of deuterium enhances the compound's stability and alters its chemical properties slightly compared to its non-deuterated counterpart, making it valuable for studies involving reaction mechanisms and kinetics.
MEK-d5 shares the safety hazards of MEK, including:
While specific biological activity data for 2-butanone-1,1,1,3,3-d5 is limited, its parent compound, 2-butanone, is known to have irritant properties and can affect the central nervous system. The deuterated form may exhibit similar biological behaviors but with altered pharmacokinetics due to its isotopic composition. Its use in metabolic studies allows researchers to track its fate in biological systems without interference from naturally occurring hydrogen isotopes.
The synthesis of 2-butanone-1,1,1,3,3-d5 typically involves:
These methods allow for the efficient production of 2-butanone-1,1,1,3,3-d5 with high isotopic purity.
2-Butanone-1,1,1,3,3-d5 has several applications:
Several compounds share structural similarities with 2-butanone-1,1,1,3,3-d5. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-Butanone | C4H8O | Non-deuterated form; more common in industrial use. |
Acetone | C3H6O | One carbon less; widely used solvent and industrial chemical. |
3-Pentanone | C5H10O | One carbon more; used as a solvent and in organic synthesis. |
4-Hydroxybutanone | C4H8O2 | Contains a hydroxyl group; different reactivity profile. |
The uniqueness of 2-butanone-1,1,1,3,3-d5 lies primarily in its isotopic labeling which provides distinct advantages for research applications that require precise tracking of molecular behavior and interactions.
Flammable;Irritant